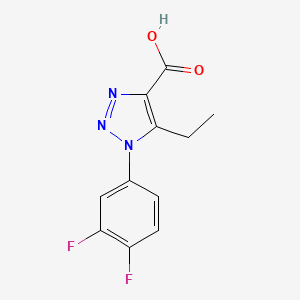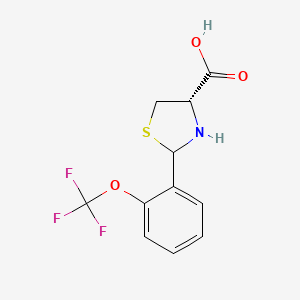
(3-Nitropyridin-4-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitropyridin-4-YL)méthanamine est un composé organique de formule moléculaire C6H7N3O2. Il s'agit d'un dérivé de la pyridine, un composé organique hétérocyclique basique. Le composé est caractérisé par la présence d'un groupe nitro (-NO2) en position 3 et d'un groupe amine (-NH2) en position 4 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3-Nitropyridin-4-YL)méthanamine implique généralement la nitration de dérivés de la pyridine suivie d'une amination. Une méthode courante implique la réaction de la pyridine avec le pentoxyde d'azote (N2O5) dans un solvant organique pour former l'ion N-nitropyridinium. Cet intermédiaire est ensuite mis à réagir avec le dioxyde de soufre (SO2) et le bisulfite (HSO3-) dans l'eau pour donner la 3-nitropyridine . Le groupe nitro est ensuite réduit en groupe amine à l'aide d'agents réducteurs tels que le fer et l'acide acétique dans l'éthanol .
Méthodes de production industrielle
La production industrielle de (3-Nitropyridin-4-YL)méthanamine peut impliquer une synthèse en flux continu pour garantir la sécurité et l'efficacité. Par exemple, une synthèse en flux continu en deux étapes peut être employée, où le N-oxyde de pyridine est nitré avec de l'acide nitrique (HNO3) et de l'acide sulfurique (H2SO4) pour former le N-oxyde de 4-nitropyridine, qui est ensuite réduit en produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
(3-Nitropyridin-4-YL)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage dans des conditions oxydantes fortes.
Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme le fer et l'acide acétique.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des agents oxydants forts tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le fer et l'acide acétique dans l'éthanol sont couramment utilisés pour la réduction du groupe nitro.
Substitution : Des nucléophiles tels que l'ammoniac ou les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Réduction : Le produit principal est l'amine correspondante, la (3-aminopyridin-4-YL)méthanamine.
Substitution : Selon le nucléophile utilisé, divers dérivés de la pyridine substituée peuvent être formés.
Applications de la recherche scientifique
(3-Nitropyridin-4-YL)méthanamine a plusieurs applications dans la recherche scientifique :
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme ligand dans les dosages biochimiques.
Mécanisme d'action
Le mécanisme d'action de la (3-Nitropyridin-4-YL)méthanamine implique son interaction avec les cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe nitro peut participer à des réactions redox, tandis que le groupe amine peut former des liaisons hydrogène et interagir avec diverses molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à des effets biologiques spécifiques .
Applications De Recherche Scientifique
(3-Nitropyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of (3-Nitropyridin-4-YL)methanamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
(6-Nitropyridin-3-YL)méthanamine : Structure similaire mais avec le groupe nitro en position 6.
4-Aminopyridine : Ne possède pas le groupe nitro mais possède un groupe amine en position 4.
3-Nitropyridine : Ne contient que le groupe nitro en position 3 sans le groupe amine.
Unicité
(3-Nitropyridin-4-YL)méthanamine est unique en raison de la présence à la fois du groupe nitro et du groupe amine sur le cycle pyridine. Cette double fonctionnalité lui permet de participer à une gamme plus large de réactions chimiques et d'interactions par rapport à ses analogues, ce qui en fait un composé polyvalent dans diverses applications.
Propriétés
Numéro CAS |
1060804-43-4 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(3-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2 |
Clé InChI |
WPOWHFXXQDTQGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)









![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
